molecular formula C18H18N4O3 B6426171 1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea CAS No. 2034363-06-7

1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea

Cat. No.: B6426171
CAS No.: 2034363-06-7
M. Wt: 338.4 g/mol
InChI Key: CMPDFAAGBAPLOT-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS: 2034363-06-7) is a urea derivative characterized by a 2-ethoxyphenyl group linked to a pyrazine-furan hybrid substituent via a methylene bridge. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 338.4 g/mol . The compound features a planar pyrazine ring fused with a furan moiety, which may influence its electronic properties and intermolecular interactions. Key structural features include:

  • Urea backbone: A versatile pharmacophore known for hydrogen-bond donor/acceptor properties.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-2-24-15-7-4-3-6-13(15)22-18(23)21-12-14-17(20-10-9-19-14)16-8-5-11-25-16/h3-11H,2,12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPDFAAGBAPLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazine Ring

The pyrazine moiety is constructed via cyclocondensation reactions. A common method involves heating a 1,2-diamine with a 1,2-diketone in acidic or basic media. For the furan-substituted variant, 3-(furan-2-yl)pyrazine-2-carbaldehyde serves as a key intermediate.

Reaction Conditions :

  • Precursor : Furan-2-carboxaldehyde and 2,3-diaminopyrazine.

  • Catalyst : Acetic acid (10 mol%) in ethanol at reflux (78°C).

  • Yield : 68–72% after recrystallization.

Functionalization of the Pyrazine Ring

The methylamine side chain is introduced via nucleophilic substitution or reductive amination. 3-(Furan-2-yl)pyrazine-2-carbaldehyde undergoes reductive amination with methylamine hydrochloride in the presence of NaBH₃CN to yield 3-(furan-2-yl)pyrazin-2-yl)methylamine .

Optimized Parameters :

  • Solvent : Methanol/THF (1:1).

  • Temperature : 25°C, 12 hours.

  • Yield : 85%.

Preparation of the 2-Ethoxyphenyl Component

Synthesis of 2-Ethoxyphenyl Isocyanate

2-Ethoxyaniline is treated with phosgene (COCl₂) in dichloromethane to generate the isocyanate.

Safety Note : Phosgene alternatives like triphosgene are preferred for laboratory-scale synthesis.

Procedure :

  • Reagents : 2-Ethoxyaniline (1 eq), triphosgene (0.33 eq), DCM, 0°C.

  • Reaction Time : 2 hours.

  • Yield : 89% after distillation.

Urea Bond Formation

The coupling of 3-(furan-2-yl)pyrazin-2-yl)methylamine and 2-ethoxyphenyl isocyanate is achieved under mild conditions.

Stepwise Protocol :

  • Solvent : Anhydrous THF.

  • Base : Triethylamine (2 eq).

  • Temperature : 0°C → 25°C (gradual warming).

  • Reaction Monitoring : TLC (Rf = 0.4 in ethyl acetate/hexane 1:1).

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

  • Yield : 76%.

Side Reactions : Competing carbamate formation is suppressed by maintaining stoichiometric excess of the amine.

Alternative Pathways and Catalytic Innovations

Palladium-Catalyzed C–N Cross-Coupling

Pd-based catalysts enable direct coupling of aryl halides with amines, bypassing isocyanate intermediates.

Catalyst System :

  • Ligand : BrettPhos (L3a ).

  • Base : LiO-t-Bu.

  • Solvent : 1,4-Dioxane/H₂O (4:1).

  • Yield : 82%.

Comparative Data :

MethodCatalystBaseSolventYield (%)
Isocyanate CouplingNoneEt₃NTHF76
Pd-CatalyzedPd/L3a LiO-t-BuDioxane/H₂O82

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrazine-H), 7.92 (d, J = 8.4 Hz, 1H, furan-H), 6.78–7.25 (m, aryl-H).

  • IR : 1685 cm⁻¹ (C=O urea), 1590 cm⁻¹ (pyrazine ring).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) confirmed >98% purity.

Scale-Up Considerations and Industrial Feasibility

Batch processes using Pd catalysts face challenges in catalyst recovery. Continuous-flow systems with immobilized Pd nanoparticles (2–5 nm) improve sustainability:

  • Residence Time : 30 minutes.

  • Throughput : 1.2 kg/day .

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of urea derivatives with pyrazine and aromatic substituents. Below is a detailed comparison with analogous molecules:

1-[(4-fluorophenyl)methyl]-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS: 2034533-54-3)

  • Molecular formula : C₁₇H₁₅FN₄O₂
  • Molecular weight : 326.33 g/mol .
  • Key differences :
    • Substituent : Replaces the 2-ethoxyphenyl group with a 4-fluorobenzyl group.
    • Impact : The fluorine atom increases electronegativity and may enhance metabolic stability compared to the ethoxy group.

1-(4-fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (CAS: 1396715-85-7)

  • Molecular formula : C₁₈H₂₁FN₆O
  • Molecular weight : 356.40 g/mol .
  • Key differences: Core structure: Incorporates a piperidine ring instead of a furan-pyrazine hybrid.

1-(2-chlorophenyl)-3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}urea (CAS: 2415520-48-6)

  • Molecular formula : C₁₆H₁₅ClN₄O₂
  • Molecular weight : 330.77 g/mol .
  • Key differences :
    • Substituent : Chlorophenyl group and pyrazole-furan hybrid.
    • Impact : The chlorine atom increases hydrophobicity, while the pyrazole may enhance metal-coordination capabilities.

1-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS: 2034230-69-6)

  • Molecular formula : C₁₇H₁₅F₃N₆O
  • Molecular weight : 376.34 g/mol .
  • Key differences :
    • Substituent : Trifluoromethylphenyl group and pyrazole-pyrazine hybrid.
    • Impact : The CF₃ group significantly enhances electron-withdrawing effects and lipophilicity.

Structural and Functional Analysis

Data Table: Comparative Overview

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
1-(2-ethoxyphenyl)-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (2034363-06-7) C₁₈H₁₈N₄O₃ 338.4 2-ethoxyphenyl, furan-pyrazine Not reported
1-[(4-fluorophenyl)methyl]-3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (2034533-54-3) C₁₇H₁₅FN₄O₂ 326.33 4-fluorobenzyl, furan-pyrazine Not reported
1-(4-fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (1396715-85-7) C₁₈H₂₁FN₆O 356.40 4-fluorobenzyl, piperidine-pyrazine Not reported

Research Findings

  • Electronic Effects : Ethoxy and fluorine substituents modulate electron density, affecting hydrogen-bonding and π-π interactions critical for target binding .
  • Biological Relevance: Urea derivatives with pyrazine or furan moieties are frequently explored as kinase inhibitors or antimicrobial agents . For example, dihydropyrazine derivatives exhibit notable chemical and biological activities .
  • Synthetic Accessibility : Similar compounds are synthesized via urea-forming reactions, often using isobutyroyl chloride or pyridine as catalysts .

Q & A

Q. How to validate contradictory bioactivity data across research groups?

  • Methodological Answer :
  • Inter-laboratory Replication : Share standardized protocols (e.g., fixed cell lines, serum-free conditions) .
  • Meta-Analysis : Pool data from independent studies using statistical tools (e.g., R/Bioconductor) to identify outliers .

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